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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide on the preliminary toxicity of Larreantin has been

compiled from available scientific literature. It is intended for informational purposes for a

scientific audience and does not constitute a complete toxicological profile. The user's original

query for "Larrein" yielded no results; this document focuses on "Larreantin," a similarly named

compound, under the assumption of a possible misspelling. Direct toxicological studies on

isolated Larreantin are limited, and therefore, this guide incorporates data on the plant from

which it is derived, Larrea tridentata, and its major toxic constituent, nordihydroguaiaretic acid

(NDGA), to provide a broader toxicological context.

Introduction
Larreantin is a naturally occurring naphthoquinone that has been isolated from the creosote

bush (Larrea tridentata). This plant has a long history of use in traditional medicine, but also a

record of toxicity. While research has identified Larreantin as a cytotoxic compound, a

comprehensive toxicological evaluation is not yet available in the public domain. This guide

summarizes the existing data on the cytotoxicity of Larreantin and the broader toxicity of Larrea

tridentata extracts and its well-studied toxic component, nordihydroguaiaretic acid (NDGA), to

infer a preliminary toxicological profile for Larreantin. Furthermore, this document outlines

standard experimental protocols necessary for a thorough safety assessment.
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Due to the limited specific research on Larreantin, the following tables include data on the

toxicity of Larrea tridentata extracts and its major component, NDGA, to provide context for

potential toxicological endpoints.

Table 1: In Vivo Toxicity Data for Constituents of Larrea tridentata

Compound/
Extract

Test
Species

Route of
Administrat
ion

Parameter Value Reference

Nordihydrogu

aiaretic Acid

(NDGA)

Mouse
Intraperitonea

l
LD50 75 mg/kg [1]

Table 2: In Vitro Cytotoxicity Data

Compound/
Extract

Cell Line Assay Endpoint
Concentrati
on

Reference

Larreantin Not Specified Not Specified Cytotoxicity

Data not

available in

abstract

[2]

Larrea

tridentata

methanolic

leaf extract

Human

lymphocytes

Co-incubation

with venom

Suppression

of cytotoxicity
0.5 µg/mL [3]

Larrea

tridentata

methanolic

leaf extract

Porcine aortic

endothelial

cells

Co-incubation

with venom

Suppression

of cytotoxicity
4 µg/mL [3]

Nordihydrogu

aiaretic Acid

(NDGA)

Clone-9 rat

hepatocytes

LDH leakage,

mitochondrial

function, cell

proliferation

Cytotoxicity 0-100 µM [4]
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Experimental Protocols
To establish a comprehensive toxicological profile for Larreantin, a series of standardized in

vitro and in vivo studies are necessary. The following are detailed methodologies for key

experiments.

1. Acute Oral Toxicity (OECD 423)

Principle: This method determines the acute toxicity of a substance after a single oral dose. It

is a stepwise procedure using a minimal number of animals.

Test Animals: Typically, young, healthy, nulliparous, and non-pregnant female rats are used.

Housing and Feeding: Animals are housed in standard laboratory conditions with controlled

temperature, humidity, and a 12-hour light/dark cycle. Standard rodent chow and water are

provided ad libitum, with a brief fasting period before dosing.

Dose Preparation: Larreantin would be dissolved or suspended in a suitable vehicle (e.g.,

corn oil, 0.5% carboxymethylcellulose in water).

Procedure:

A starting dose (e.g., 300 mg/kg) is administered by oral gavage to a group of three female

rats.

Animals are observed for mortality, moribundity, and clinical signs of toxicity intensively for

the first few hours post-dosing and then daily for 14 days.

The outcome of the initial dose determines the subsequent steps, either increasing or

decreasing the dose to identify the toxicity class.

Data Collection: Observations include changes in skin, fur, eyes, mucous membranes,

respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor

activity and behavior patterns. Body weight is recorded weekly. At the end of the observation

period, a gross necropsy is performed on all animals.

2. In Vitro Cytotoxicity Assay (MTT Assay)
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Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a

colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular

oxidoreductase enzymes reflect the number of viable cells present.

Cell Lines: A panel of cell lines, including human liver cells (e.g., HepG2) and other relevant

cell types, should be used.

Procedure:

Cells are seeded in 96-well plates and allowed to attach overnight.

The cells are then treated with various concentrations of Larreantin for a specified period

(e.g., 24, 48, 72 hours).

After the incubation period, the medium is removed, and MTT solution is added to each

well.

The plate is incubated to allow the MTT to be metabolized by viable cells into formazan

crystals.

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).

Data Analysis: The absorbance values are used to calculate the percentage of cell viability

compared to an untreated control. The IC50 (the concentration of the compound that inhibits

50% of cell growth) is then determined.

3. Bacterial Reverse Mutation Test (Ames Test - OECD 471)

Principle: This test uses amino acid-requiring strains of Salmonella typhimurium and

Escherichia coli to detect point mutations, which involve substitution, addition, or deletion of

one or a few DNA base pairs.

Strains: A standard set of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535,

TA1537, and E. coli WP2 uvrA) is used to detect different types of mutations.

Procedure:
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The test is performed with and without a metabolic activation system (e.g., S9 mix from rat

liver) to mimic mammalian metabolism.

The bacterial strains are exposed to various concentrations of Larreantin.

The bacteria are then plated on a minimal agar medium lacking the required amino acid.

After incubation, the number of revertant colonies (colonies that have mutated and can

now grow in the absence of the amino acid) is counted.

Data Analysis: A substance is considered mutagenic if it causes a concentration-related

increase in the number of revertant colonies compared to the negative control.

Mandatory Visualizations

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1242572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Toxicity Assessment In Vivo Toxicity Assessment

Cytotoxicity Assay (MTT) Acute Oral Toxicity (LD50)
Dose Range Finding

Genotoxicity (Ames Test)

Genotoxicity (Micronucleus Test)

Sub-chronic Toxicity Chronic Toxicity

Larreantin

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1242572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Larreantin / NDGA

Metabolic Activation (e.g., in liver)

Reactive Metabolites

Oxidative Stress

Mitochondrial Dysfunction DNA Damage

Cellular Damage

Apoptosis / Necrosis

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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